p-Vinylbenzyl ethyl ether

Polymer chemistry Thermal analysis Structure–property relationships

p‑Vinylbenzyl ethyl ether (VBE; 1‑ethenyl‑4‑(ethoxymethyl)benzene) is a bifunctional vinyl‑benzyl‑ether monomer that combines a styrenic polymerizable group with a pendent ethyl‑ether side chain. At ambient pressure it is a colourless liquid with a density of 0.9566 g cm⁻³ (20 °C) and a refractive index of 1.5295 (589.3 nm, 20 °C).

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B12092720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Vinylbenzyl ethyl ether
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCOCC1=CC=C(C=C1)C=C
InChIInChI=1S/C11H14O/c1-3-10-5-7-11(8-6-10)9-12-4-2/h3,5-8H,1,4,9H2,2H3
InChIKeyBDBVDFRJFFAWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Vinylbenzyl Ethyl Ether (CAS 13422-21-4) – Monomer Profile for Scientific Procurement and Polymer Design


p‑Vinylbenzyl ethyl ether (VBE; 1‑ethenyl‑4‑(ethoxymethyl)benzene) is a bifunctional vinyl‑benzyl‑ether monomer that combines a styrenic polymerizable group with a pendent ethyl‑ether side chain [1]. At ambient pressure it is a colourless liquid with a density of 0.9566 g cm⁻³ (20 °C) and a refractive index of 1.5295 (589.3 nm, 20 °C) . The monomer boils at 80–82 °C under 4 Torr and exhibits very slight water solubility (0.97 g L⁻¹ at 25 °C, calculated) . The dual functionality – a styrene‑type vinyl group for radical, anionic or cationic polymerisation and a benzyl‑ether linkage that modulates side‑chain polarity and glass‑transition temperature – makes VBE a distinct building block relative to simple styrenics or alkyl vinyl ethers .

Why Generic Styrenic or Vinyl‑Ether Substitution Fails for p‑Vinylbenzyl Ethyl Ether Applications


Substituting p‑vinylbenzyl ethyl ether with a shorter‑chain homologue (e.g. methyl ether), a longer‑chain analogue (e.g. n‑butyl ether), or a simple styrenic monomer neglects the quantitative structure–property relationships that govern polymer thermal behaviour. The glass‑transition temperature (Tg) of poly(p‑vinylbenzyl alkyl ethers) decreases monotonically as the side‑chain length increases: replacing the ethyl substituent with methyl raises Tg only marginally (≈+1 °C) whereas moving to n‑butyl lowers Tg by ≈28 °C, and n‑hexyl or longer chains depress Tg below ambient temperature [1]. Similarly, replacing the ether‑containing side chain with an all‑carbon backbone (e.g. p‑ethylstyrene) alters polarity, solubility, and reactivity ratios in copolymerisation without delivering the same Tg‑per‑atom relationship [1]. The data below demonstrate that VBE occupies a unique position in the Tg‑tunability space, making it irreplaceable when a moderate‑Tg, ether‑functionalised polystyrene is required.

Quantitative Differentiation Evidence – p‑Vinylbenzyl Ethyl Ether vs. Structural Analogues


Glass‑Transition Temperature (Tg) of Homopolymer vs. Methyl and n‑Butyl Ether Homologues

The Tg of poly(p‑vinylbenzyl ethyl ether) (R = –CH₂CH₃) was determined to be 76 °C by torsional‑pendulum damping maximum [1]. Under identical polymerisation and measurement conditions, the corresponding methyl ether homopolymer (R = –CH₂OCH₃) exhibited a Tg of 77 °C, while the n‑butyl ether homopolymer (R = –CH₂CH₂CH₂CH₃) gave a Tg of 48 °C [1]. The ethyl ether therefore provides a Tg that is practically indistinguishable from the methyl analogue yet is more conveniently handled (higher boiling point; see Evidence Item 2) and avoids the volatility of the methyl monomer.

Polymer chemistry Thermal analysis Structure–property relationships

Monomer Boiling Point and Purification Practicality vs. Methyl and n‑Butyl Homologues

The boiling point of p‑vinylbenzyl ethyl ether (44 °C at 0.2 mm Hg extrapolated; or 80–82 °C at 4 Torr ) positions it between the methyl ether (44 °C at 0.2 mm Hg [1]) and the n‑butyl ether (82–87 °C at 0.1 mm Hg [1]). The methyl monomer’s low boiling point necessitates high‑vacuum distillation with significant evaporative losses, while the butyl monomer requires higher temperatures that risk premature thermal polymerisation. The ethyl monomer’s boiling point under moderate vacuum (≈4 Torr) allows efficient fractionation without excessive thermal stress or loss . Moreover, the refractive index of the ethyl monomer (nD²⁰ = 1.5295 ) is distinctly different from the methyl (1.5378 [1]) and butyl (1.5166 [1]) homologues, enabling rapid in‑line purity assessment by refractometry.

Monomer purification Distillation Process chemistry

Side‑Chain Length Tunability of Homopolymer Tg – Poly(p‑vinylbenzyl alkyl ether) Series

The Chapin et al. (1962) dataset provides a complete homologous‑series map of Tg versus side‑chain atom count for poly(p‑vinylbenzyl n‑alkyl ethers) [1]. Key values extracted from Table II and Figure 1 include: ethyl (2 side‑chain C atoms) Tg = 76 °C; n‑propyl (3 C) Tg = 48 °C; n‑butyl (4 C) Tg = 22 °C; n‑hexyl (6 C) Tg = 0 °C; n‑octyl (8 C) Tg = –20 °C [1]. The incremental Tg depression averages approximately –21 °C per added methylene unit in the linear series. Poly(p‑vinylbenzyl ethyl ether) therefore sits at the inflection point where Tg transitions from above‑ambient to near‑ambient, a position that is uniquely accessible only to the ethyl homologue. Substituting VBE with a branched‑chain ether (e.g. sec‑butyl) raises Tg by 20–30 °C relative to the linear analogue but sacrifices side‑chain flexibility and solubility [1].

Thermal properties Polymer design Structure–property map

Aqueous Solubility vs. Styrene – Implications for Emulsion and Dispersion Polymerisation

p‑Vinylbenzyl ethyl ether exhibits a calculated water solubility of 0.97 g L⁻¹ at 25 °C , approximately three‑fold higher than that of styrene (≈0.3 g L⁻¹ at 25 °C [1], class‑level comparison). The increased water solubility arises from the ether oxygen, which enhances hydrogen‑bonding interactions with water relative to the all‑hydrocarbon styrene. In emulsion or dispersion copolymerisation, higher monomer water solubility accelerates radical exit and desorption phenomena, altering nucleation kinetics and particle‑size distributions [2]. This difference must be accounted for when substituting VBE for styrene in aqueous heterogeneous polymerisations.

Emulsion polymerisation Monomer solubility Process design

Polymerisation‑Induced Cross‑Linking Propensity vs. Styrene

The poly(p‑vinylbenzyl ether) system exhibits pronounced chain transfer to the benzylic C–H bonds of the –CH₂–O– linkage, which is absent in styrene [1]. Chapin et al. reported that polymerisation carried to conversion >60–65% or conducted at temperatures below 120 °C led to gelation and cross‑linked product, attributed to extensive chain transfer at the benzyl hydrogen sites followed by termination through combination [1]. By contrast, polystyrene prepared under identical conditions (di‑t‑butyl peroxide, 120 °C, toluene) remains fully soluble up to near‑quantitative conversion. To obtain soluble, linear poly(p‑vinylbenzyl ethyl ether), the polymerisation must be intentionally arrested at ≈60% conversion [1].

Chain transfer Cross‑linking Polymer processing

Optimal Scientific and Industrial Application Scenarios for p‑Vinylbenzyl Ethyl Ether


Moderate‑Tg Functional Polystyrene Synthesis Without Copolymerisation

When a homopolymer with Tg near 76 °C and pendent ether functionality is required – for example, as a reactive intermediate for polar‑group introduction or as a compatibiliser in blends – p‑vinylbenzyl ethyl ether is the only commercially viable monomer. Methyl ether delivers an equivalent Tg but is prohibitively volatile for large‑scale distillation, while butyl and higher homologues depress Tg well below useful engineering‑plastic thresholds [1].

Controlled Cross‑Linking for One‑Pot Thermoset or Gel Formation

The intrinsic chain‑transfer‑driven cross‑linking of poly(p‑vinylbenzyl ethers) at high conversion [1] can be exploited to prepare lightly cross‑linked networks without adding a difunctional comonomer. By simply allowing polymerisation to proceed past 65% conversion, a gelled material is obtained directly, simplifying the formulation of coatings, adhesives, and encapsulants that benefit from a single‑component, thermally‐cured system.

Precision Side‑Chain Engineering in Structure–Property Studies

The quantitative Tg‑per‑methylene relationship established by Chapin et al. (≈–21 °C per –CH₂–) [1] makes the p‑vinylbenzyl alkyl ether series an ideal model family for academic and industrial investigations of polymer dynamics, free volume, and side‑chain relaxation. The ethyl ether, with its convenient handling characteristics and mid‑range Tg, is the recommended “entry monomer” for such systematic studies.

Emulsion and Dispersion Copolymerisation with Adjusted Surfactant Regimes

Because VBE’s water solubility (0.97 g L⁻¹) is approximately three‑fold that of styrene , it alters radical‑entry dynamics in aqueous heterogeneous polymerisation [2]. This property is advantageous for designing surfactant‑free or low‑surfactant latex formulations where moderate monomer water solubility promotes particle nucleation without excessive oligomer formation, provided the initiator and surfactant loading are re‑optimised for the higher aqueous‑phase monomer concentration.

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